1-((S)-2-Methylaminomethyl-pyrrolidin-1-yl)-ethanone
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Overview
Description
1-((S)-2-Methylaminomethyl-pyrrolidin-1-yl)-ethanone is a synthetic organic compound characterized by its pyrrolidine ring structure
Preparation Methods
The synthesis of 1-((S)-2-Methylaminomethyl-pyrrolidin-1-yl)-ethanone typically involves several steps:
Synthetic Routes: The compound can be synthesized through a multi-step process starting from readily available precursors
Reaction Conditions: The reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained with high purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize yield and efficiency. The process may also include purification steps such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
1-((S)-2-Methylaminomethyl-pyrrolidin-1-yl)-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol or dichloromethane. Reaction conditions such as temperature, pressure, and catalysts are optimized based on the desired reaction pathway.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
1-((S)-2-Methylaminomethyl-pyrrolidin-1-yl)-ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-((S)-2-Methylaminomethyl-pyrrolidin-1-yl)-ethanone involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.
Pathways Involved: These interactions can trigger various biochemical pathways, resulting in physiological effects. For example, the compound may inhibit or activate specific enzymes, leading to changes in metabolic processes.
Comparison with Similar Compounds
1-((S)-2-Methylaminomethyl-pyrrolidin-1-yl)-ethanone can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-((S)-2-Methylaminomethyl-pyrrolidin-1-yl)-propanone and 1-((S)-2-Methylaminomethyl-pyrrolidin-1-yl)-butanone share structural similarities but differ in their alkyl chain length.
Uniqueness: The specific arrangement of functional groups in this compound imparts unique chemical and biological properties, making it distinct from its analogs.
Properties
IUPAC Name |
1-[(2S)-2-(methylaminomethyl)pyrrolidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-7(11)10-5-3-4-8(10)6-9-2/h8-9H,3-6H2,1-2H3/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRQOURKKKAIAPX-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC1CNC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCC[C@H]1CNC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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